molecular formula C10H12Cl2N2 B14860113 2-(2,6-Dichlorophenyl)piperazine

2-(2,6-Dichlorophenyl)piperazine

Cat. No.: B14860113
M. Wt: 231.12 g/mol
InChI Key: MCOGJUVKEUFVPT-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenyl group. It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)piperazine typically involves the cyclization of 2,6-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, typically between 120°C and 220°C . The process involves the use of protonic solvents for after-treatment and refining to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the piperazine ring or the phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include various substituted piperazines, oxidized derivatives, and reduced phenylpiperazines. These products have diverse applications in medicinal chemistry and industrial processes .

Scientific Research Applications

2-(2,6-Dichlorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)piperazine involves its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. It acts as a partial agonist at these receptors, modulating their activity and influencing neurotransmitter release. This mechanism is crucial for its effects in medicinal applications, particularly in the treatment of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylpiperazines such as:

  • 1-(2,3-Dichlorophenyl)piperazine
  • 1-(3,4-Dichlorophenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine

Uniqueness

2-(2,6-Dichlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its interaction with neurotransmitter receptors and its role as a precursor in pharmaceutical synthesis distinguish it from other phenylpiperazines .

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)piperazine

InChI

InChI=1S/C10H12Cl2N2/c11-7-2-1-3-8(12)10(7)9-6-13-4-5-14-9/h1-3,9,13-14H,4-6H2

InChI Key

MCOGJUVKEUFVPT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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